![molecular formula C19H24INO2 B10886077 N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine](/img/structure/B10886077.png)
N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-2-methylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is a synthetic organic compound characterized by its complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-iodo-5-methoxybenzaldehyde and benzyl bromide.
Benzylation: The hydroxyl group of 4-hydroxy-3-iodo-5-methoxybenzaldehyde is protected by benzylation using benzyl bromide in the presence of a base like potassium carbonate.
Reductive Amination: The benzylated intermediate undergoes reductive amination with tert-butylamine in the presence of a reducing agent such as sodium triacetoxyborohydride to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the aromatic ring can participate in nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The methoxy and benzyl groups can be involved in oxidation and reduction reactions, respectively, altering the electronic properties of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Reductive Amination: Utilizes reducing agents like sodium triacetoxyborohydride.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can introduce various substituents at the iodine position, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s unique properties can be leveraged in the production of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it versatile for industrial applications.
Mecanismo De Acción
The mechanism by which N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyl and methoxy groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-METHYLAMINE: Similar structure but with a methyl group instead of a tert-butyl group.
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-ETHYLAMINE: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
N-[4-(BENZYLOXY)-3-IODO-5-METHOXYBENZYL]-N-(TERT-BUTYL)AMINE is unique due to the presence of the tert-butyl group, which can significantly influence its steric and electronic properties. This uniqueness can affect its reactivity and interactions with biological targets, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C19H24INO2 |
|---|---|
Peso molecular |
425.3 g/mol |
Nombre IUPAC |
N-[(3-iodo-5-methoxy-4-phenylmethoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C19H24INO2/c1-19(2,3)21-12-15-10-16(20)18(17(11-15)22-4)23-13-14-8-6-5-7-9-14/h5-11,21H,12-13H2,1-4H3 |
Clave InChI |
HPKGLRBRJXXYAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NCC1=CC(=C(C(=C1)I)OCC2=CC=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


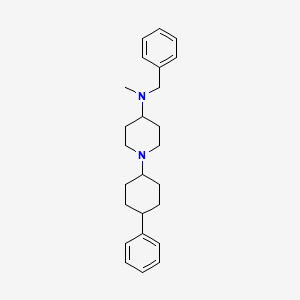
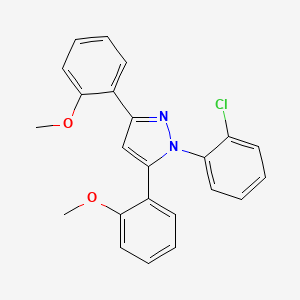
methanone](/img/structure/B10886003.png)
![N-Benzyl-N-[1-(3-bromobenzyl)-4-piperidyl]-N-phenethylamine](/img/structure/B10886014.png)
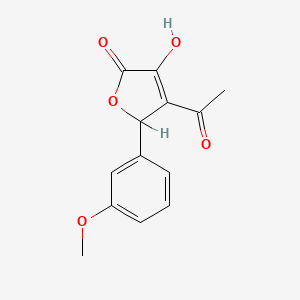
![2-(2,4-dichlorophenoxy)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B10886033.png)
![5-[4-(heptyloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10886035.png)
![(2Z,5E)-3-phenyl-2-(phenylimino)-5-[(1-phenyl-1H-pyrrol-2-yl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10886043.png)
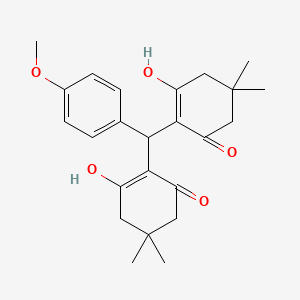
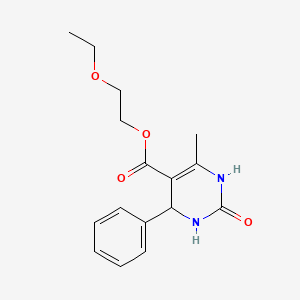
![N-benzyl-N-methyl-1-[(3-methylphenyl)methyl]piperidin-4-amine](/img/structure/B10886055.png)
![4-[(2Z)-2-(3-chloro-4-hydroxy-5-methoxybenzylidene)hydrazinyl]benzoic acid](/img/structure/B10886069.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10886084.png)
![ethyl 5-(4-hydroxy-3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10886095.png)
